4-Fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
4-Fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid is a fluorinated heterocyclic compound. The presence of a fluorine atom in its structure imparts unique chemical and biological properties, making it a compound of interest in various scientific fields. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid typically involves the fluorination of pyrazole derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor® in acetonitrile under microwave conditions . This method ensures high yield and selectivity in the fluorination process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps such as halogen exchange or Balz-Schiemann reactions to introduce the fluorine atom into the pyrazole ring . Optimization of reaction conditions, such as temperature and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic fluorinating agents like Selectfluor® in acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 4-Fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 4-Fluoro-1-(1-methylethyl)-1H-pyrazole-3-sulfonamide
- 4,4-Difluoro-1H-pyrazole derivatives
Comparison: Compared to other fluorinated pyrazoles, 4-Fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the carboxylic acid group provides additional sites for chemical modification, enhancing its versatility in various applications .
Properties
IUPAC Name |
4-fluoro-2-propan-2-ylpyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2/c1-4(2)10-6(7(11)12)5(8)3-9-10/h3-4H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQISSORYGWTWPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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